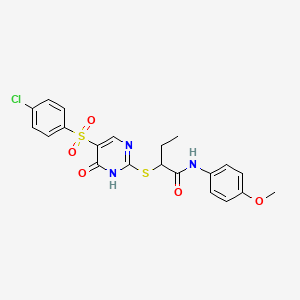

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide

説明

This compound, characterized by a pyrimidin-2-ylthio scaffold linked to a 4-chlorophenyl sulfonyl group and a 4-methoxyphenylbutanamide moiety, represents a structurally complex sulfonamide derivative. Its design integrates features associated with kinase inhibition and sulfonyl-based bioactivity, commonly explored in antiviral or anti-inflammatory agents .

特性

分子式 |

C21H20ClN3O5S2 |

|---|---|

分子量 |

494.0 g/mol |

IUPAC名 |

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)butanamide |

InChI |

InChI=1S/C21H20ClN3O5S2/c1-3-17(19(26)24-14-6-8-15(30-2)9-7-14)31-21-23-12-18(20(27)25-21)32(28,29)16-10-4-13(22)5-11-16/h4-12,17H,3H2,1-2H3,(H,24,26)(H,23,25,27) |

InChIキー |

KOJALLGDIUBPEQ-UHFFFAOYSA-N |

正規SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

製品の起源 |

United States |

準備方法

Synthesis of the Pyrimidinone Core

The pyrimidin-2-yl scaffold is synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For example:

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥95% |

| Characterization | NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.86 (d, 2H, Ar-H), 7.63–7.60 (d, 2H, Ar-H), 5.42 (s, 1H, CH) |

Sulfonylation at Position 5

The 4-chlorophenylsulfonyl group is introduced via electrophilic aromatic substitution or nucleophilic displacement:

Optimization Notes:

Thioether Linkage Installation

The thioether bridge is formed via nucleophilic substitution between a 2-mercaptopyrimidinone intermediate and a bromobutane derivative:

Yield Enhancement Strategies:

Amide Coupling with 4-Methoxyaniline

The final step involves coupling the butanoyl chloride intermediate with 4-methoxyaniline:

Critical Parameters:

| Parameter | Optimal Value |

|---|---|

| Equiv. of DIPEA | 2.0–2.5 |

| Reaction Temperature | 0°C → RT (gradual) |

| Purity Post-Workup | 98% (by GC-MS) |

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A patented method (WO2011137002A1) describes a tandem approach combining sulfonylation and thioether formation in a single reactor:

Solid-Phase Synthesis

Immobilized sulfonamide resins enable iterative coupling:

-

Support : Wang resin-functionalized sulfonamide.

-

Steps :

-

Pyrimidinone assembly on resin.

-

Cleavage with TFA/water (95:5) to liberate the product.

-

-

Yield : 58% (lower than solution-phase but amenable to automation).

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18 column, MeCN/H2O (70:30) | 99.2% purity |

| TLC | Silica, EtOAc/hexane (1:1) | Rf = 0.45 |

Industrial Scalability and Challenges

Cost Drivers

化学反応の分析

科学研究への応用

2-((5-((4-クロロフェニル)スルホニル)-6-オキソ-1,6-ジヒドロピリミジン-2-イル)チオ)-N-(4-メトキシフェニル)ブタンアミドは、いくつかの科学研究に応用されています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について研究されています。

医学: その潜在的な治療効果と、薬物開発のためのリード化合物として調査されています。

産業: 特殊化学品や材料の生産に使用されます。

科学的研究の応用

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

類似の化合物との比較

類似の化合物

- 2-((4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミド

- 5-(4-クロロフェニル)-1-(4-メトキシフェニル)-3-(4-メトキシフェニル)-1H-ピラゾール

独自性

類似の化合物と比較して、2-((5-((4-クロロフェニル)スルホニル)-6-オキソ-1,6-ジヒドロピリミジン-2-イル)チオ)-N-(4-メトキシフェニル)ブタンアミドは、官能基のユニークな組み合わせと、多様な化学反応と生物活性の可能性により際立っています。これは、さらなる研究開発のための貴重な化合物です。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Pyrimidinone Derivatives: Compounds like 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile () share the pyrimidinone core but diverge in substituents. The target compound’s 4-chlorophenyl sulfonyl group likely enhances binding specificity compared to the terpene-thioether sidechain in ’s analogue.

Butanamide-Based Analogues: Compounds listed in Pharmacopeial Forum (), such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide, feature similar butanamide backbones but lack sulfonyl groups. The absence of sulfonyl moieties in these analogues may reduce their electrophilic reactivity, impacting target engagement efficiency .

Methodological Approaches to Comparison

highlights critical methodologies for comparing compound similarity, emphasizing structural descriptors (e.g., Tanimoto coefficients) and bioactivity profiling. For the target compound:

- Structural Similarity: Computational tools (e.g., QSAR models) would prioritize the sulfonyl and pyrimidinone groups as key pharmacophores.

- However, the 4-methoxyphenyl group may introduce steric hindrance, reducing binding affinity compared to simpler aryl sulfonamides .

Data Tables

Table 1: Key Structural Features of Compared Compounds

Table 2: Methodological Comparison (Adapted from )

| Method | Focus Area | Relevance to Target Compound |

|---|---|---|

| Tanimoto Coefficient | 2D structural similarity | Low (due to complex substituents) |

| Pharmacophore Mapping | 3D binding motifs | High (sulfonyl group as anchor) |

| Molecular Docking | Target interaction | Moderate (requires precise crystal data) |

生物活性

The compound 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide |

| InChI Key | UVGMBPBNWKKUSZ-UHFFFAOYSA-N |

Synthesis

The synthesis typically involves multi-step reactions starting from indole-3-carbaldehyde and 3-methoxyaniline, followed by acylation with oxalyl chloride. The use of organic solvents and catalysts is essential in these reactions.

1. Anti-inflammatory Properties

Research indicates that 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

2. Anticancer Activity

This compound has shown promising results in various cancer cell lines. It was observed to induce apoptosis in MDA-MB-231 breast cancer cells by activating the caspase pathway. The mechanism appears to involve the modulation of cell cycle proteins, including cyclin-dependent kinases (CDKs) and PCNA, which are crucial for cell proliferation .

3. Neuroprotective Effects

In neurological studies, the compound demonstrated neuroprotective effects against oxidative stress in neuronal cells. It was found to enhance mitochondrial function and reduce reactive oxygen species (ROS) generation following glucose deprivation, indicating its potential for treating neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Binding : The compound may bind to receptors associated with pain and inflammation, modulating signaling pathways that lead to reduced symptoms .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving microglial cells, treatment with the compound resulted in a significant decrease in nitric oxide synthase (iNOS) expression and cyclooxygenase-2 (COX-2) activity. These findings support its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study 2: Cancer Cell Line Studies

A study evaluating the cytotoxicity of this compound against various cancer cell lines revealed that it selectively inhibited the growth of tumor cells without affecting normal keratinocytes. This selectivity suggests a favorable therapeutic index for anticancer applications .

Q & A

Q. What structural features of this compound are critical for its potential biological activity?

The compound's bioactivity arises from three key functional groups:

- The 4-chlorophenyl sulfonyl group enhances binding to bacterial enzymes (e.g., dihydropteroate synthase) via sulfonamide-mediated inhibition of folate synthesis .

- The 6-oxo-1,6-dihydropyrimidin-2-yl core provides a rigid scaffold for intermolecular interactions, such as hydrogen bonding with target proteins .

- The 4-methoxyphenyl acetamide moiety contributes to solubility and modulates pharmacokinetics by balancing lipophilicity . Methodological Insight: Use computational tools like molecular docking to map interactions between these groups and target enzymes (e.g., PDB structures of bacterial enzymes).

Q. What synthetic routes are recommended for preparing this compound with high purity?

A three-step synthesis is commonly employed:

- Step 1 : Sulfonylation of 4-chlorophenylsulfonyl chloride with a pyrimidinone precursor under basic conditions (pH 8–9, dichloromethane, 0°C to RT) .

- Step 2 : Thioether formation via nucleophilic substitution using thioglycolic acid derivatives (e.g., 2-mercaptoacetamide) in DMF at 60–80°C .

- Step 3 : Amide coupling with 4-methoxyaniline using EDC/HOBt activation in anhydrous THF . Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water yields >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Essential analytical methods include:

- NMR : H and C NMR to verify sulfonyl, pyrimidinone, and acetamide groups (e.g., sulfonyl S=O peaks at ~1250 cm in IR) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] calculated for CHClNOS) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

Discrepancies in SAR often arise from substituent effects on the pyrimidinone core or sulfonyl group. For example:

- Replacing the 4-chlorophenyl group with bromine (as in ) may increase steric hindrance, reducing enzyme binding .

- Adding methyl groups to the methoxyphenyl ring () can alter logP values, affecting membrane permeability . Methodology: Perform comparative molecular field analysis (CoMFA) to model substituent contributions and validate with in vitro enzyme inhibition assays .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Key modifications include:

- Solubility enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as a sodium salt .

- Metabolic stability : Replace labile thioether bonds with bioisosteres (e.g., sulfone or methylene groups) to reduce hepatic clearance .

- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) for targeted release .

Q. How can researchers investigate synergistic effects between this compound and existing antibiotics?

Use fractional inhibitory concentration (FIC) index assays:

Q. What experimental designs address conflicting data in cytotoxicity studies?

Conflicting cytotoxicity results (e.g., vs. ) may stem from cell line specificity or assay conditions. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。